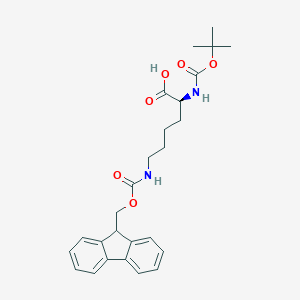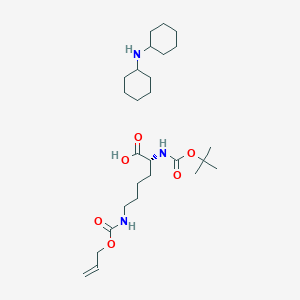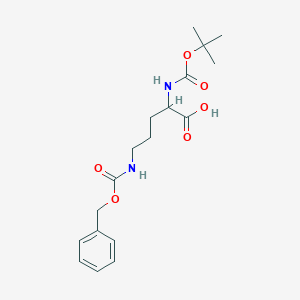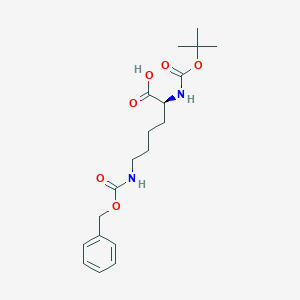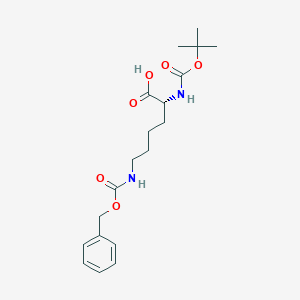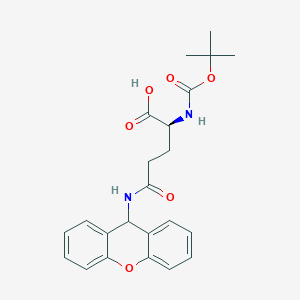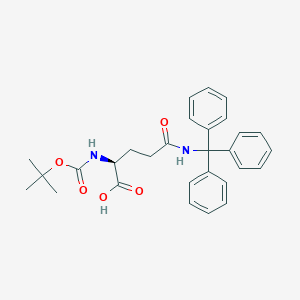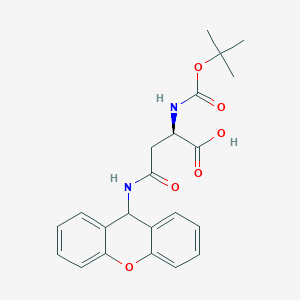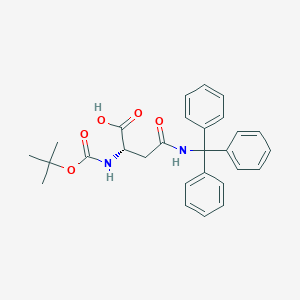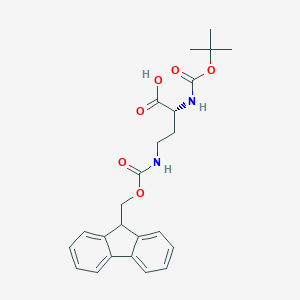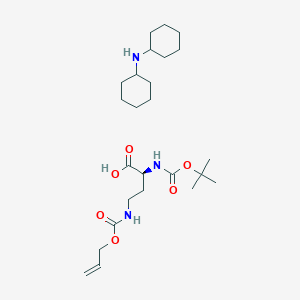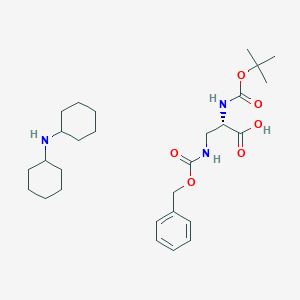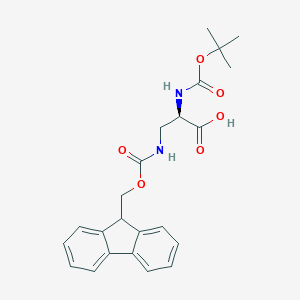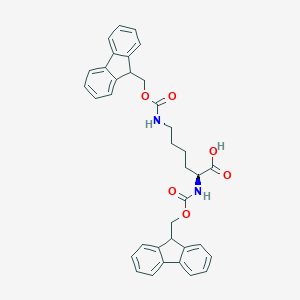
Fmoc-Lys(Fmoc)-OH
Übersicht
Beschreibung
Fmoc-Lys(Fmoc)-OH, also known as Nα-Fmoc-Nε-Fmoc-L-lysine, is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The molecular formula of Fmoc-Lys(Fmoc)-OH is C36H34N2O6, and its molecular weight is 590.7 g/mol .
Synthesis Analysis
The synthesis of Fmoc-Lys(Fmoc)-OH involves the condensation of 2-nitrophenylacetic acid with N-hydroxysuccinimde in the presence of N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester. The resulting active ester is then reacted with Fmoc-Lys-OH without purification .
Molecular Structure Analysis
The molecular structure of Fmoc-Lys(Fmoc)-OH is characterized by the presence of two Fmoc groups attached to the alpha and epsilon amino groups of lysine . The InChI key for Fmoc-Lys(Fmoc)-OH is BMJRTKDVFXYEFS-XIFFEERXSA-N .
Chemical Reactions Analysis
Fmoc-Lys(Fmoc)-OH is used in the synthesis of various peptides and proteins. It undergoes reactions typical of Fmoc-protected amino acids, such as deprotection under basic conditions .
Physical And Chemical Properties Analysis
Fmoc-Lys(Fmoc)-OH is a solid compound. It has a molar refractivity of 126.3±0.3 cm^3, a polar surface area of 114 Å^2, and a polarizability of 50.1±0.5 x 10^-24 cm^3 . It forms supramolecular gels through co-assembly phenomenon using FMOC–amino acids as low molecular weight gelators .
Wissenschaftliche Forschungsanwendungen
-
Biomedical Applications
- Field : Biomedical Engineering
- Application : Fmoc-derivatized cationic hexapeptides are used to create self-supporting hydrogels for potential biomedical applications . These peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Method : A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
- Results : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Fabrication of Functional Materials
- Field : Material Science
- Application : Fmoc-modified amino acids and short peptides are used as simple bio-inspired building blocks for the fabrication of functional materials .
- Method : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
- Results : These Fmoc-modified simple biomolecules show distinct potential for applications due to their eminent self-assembly features .
-
Self-Healing Hydrogels
- Field : Material Science
- Application : Fmoc-Lys(Fmoc)-Phe, a modified peptide building block composed of two 9-fluorenylmethyloxycarbonyl (Fmoc) groups, is used to produce hydrogels at a very low concentration . These peptide hydrogels exhibit self-sustaining and self-healing behavior .
- Method : The aromatic stacking among Fmoc groups drives the hydrogel’s hydrophobic core formation. The Phe groups located on the surface of two adjacent hydrophobic cores bridge two adjacent cores, facilitating the branching of the fibrous aggregate .
- Results : The peptide hydrogel exhibited improved mechanical properties compared to the previously reported di Fmoc-based hydrogels . The peptide and the composite hydrogels exhibited excellent selective dye adsorption capacities, demonstrating their utilization as supramolecular functional materials .
-
Preparation of Neoglycopeptides and Lipopeptides
- Field : Biochemistry
- Application : Fmoc-Lys(ivDde)-Wang resin, a variant of Fmoc-Lys(Fmoc)-OH, is used as a solid support to prepare neoglycopeptides and lipopeptides . These are putative antifungal and cancer vaccines, respectively .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these preparations are not specified in the source .
-
Peptide Bearing a Hexacarbonyldiiron Cluster
- Field : Biochemistry
- Application : Fmoc-Lys(ivDde)-Wang resin, a variant of Fmoc-Lys(Fmoc)-OH, is used as a solid support to prepare a peptide bearing a hexacarbonyldiiron cluster .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these preparations are not specified in the source .
-
Nanoengineered Composite Hydrogels
- Field : Nanotechnology
- Application : Fmoc-Lys(Fmoc)-Phe, a modified peptide building block composed of two 9-fluorenylmethyloxycarbonyl (Fmoc) groups, is used to produce hydrogels at a very low concentration . These peptide hydrogels are nanoengineered with edge-functionalized graphene oxide nanosheets, resulting in composite hydrogels .
- Method : The aromatic stacking among Fmoc groups drives the hydrogel’s hydrophobic core formation. The Phe groups located on the surface of two adjacent hydrophobic cores bridge two adjacent cores, facilitating the branching of the fibrous aggregate .
- Results : The dried composite hydrogels exhibited a non-linear current–voltage response with both resistive and capacitative features . The peptide and the composite hydrogels exhibited excellent selective dye adsorption capacities, demonstrating their utilization as supramolecular functional materials .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549391 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Fmoc)-OH | |
CAS RN |
78081-87-5 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-Lysine(IP/Boc) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



